![molecular formula C13H15NO3 B14316179 1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one CAS No. 107253-70-3](/img/structure/B14316179.png)
1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-ones.
Ring Expansion: β-lactams or cyclopropylamides can be expanded to form the pyrrolidinone ring.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxyphenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the reaction conditions and the reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of complex molecules.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to the desired pharmacological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the methoxyphenyl group, used in similar applications.
Pyrrolone Derivatives: Compounds with similar structures but different substituents, exhibiting diverse biological activities.
Pyrrolidinone Derivatives: Compounds with various functional groups attached to the pyrrolidinone ring, used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
107253-70-3 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)acetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-17-11-6-4-10(5-7-11)9-13(16)14-8-2-3-12(14)15/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
KWCRXUAWBCBFAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
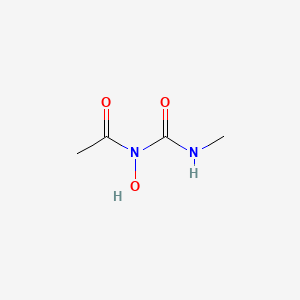

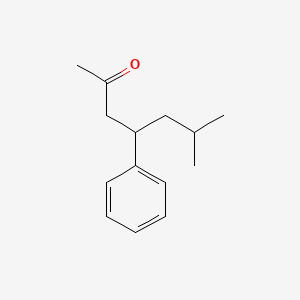

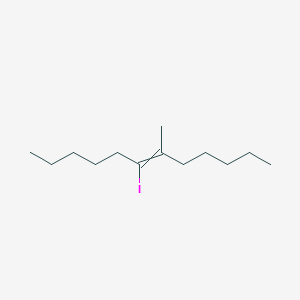
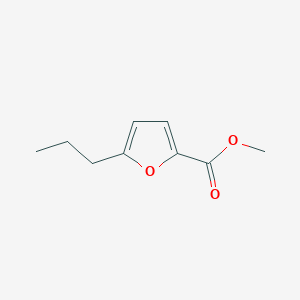
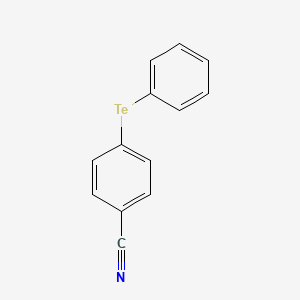
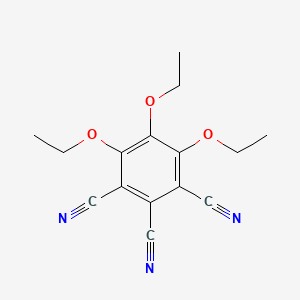
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)
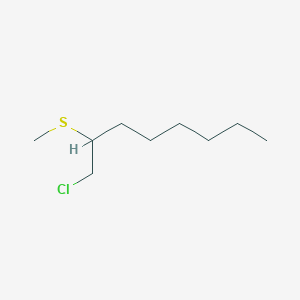
![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
